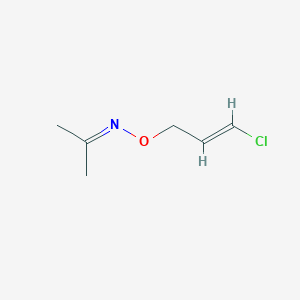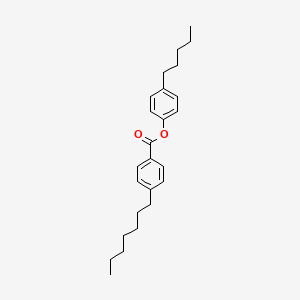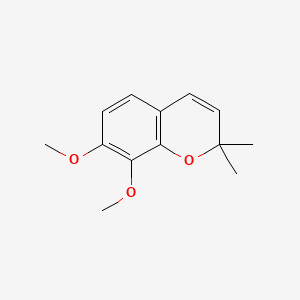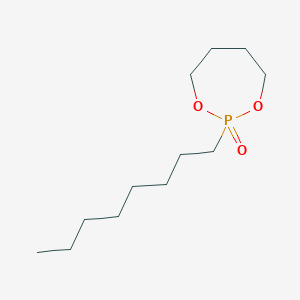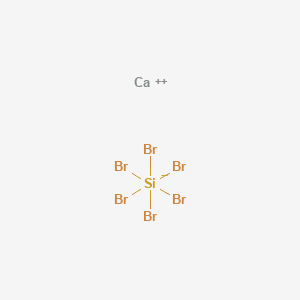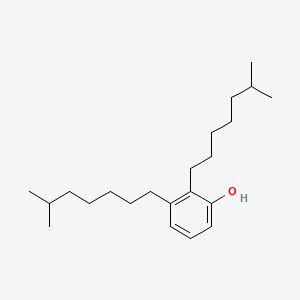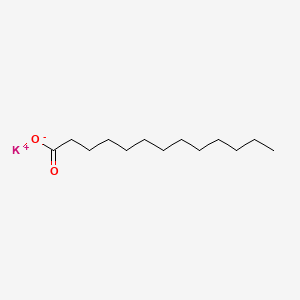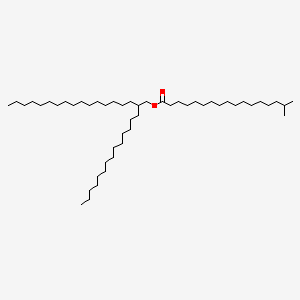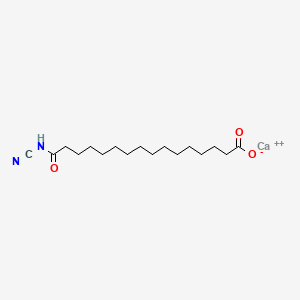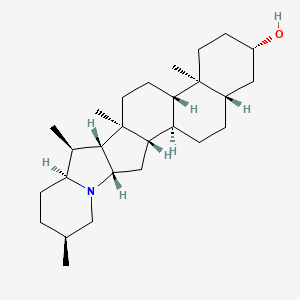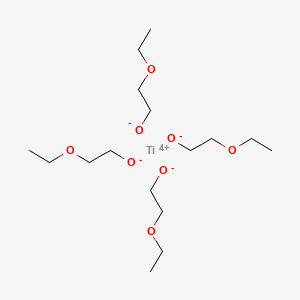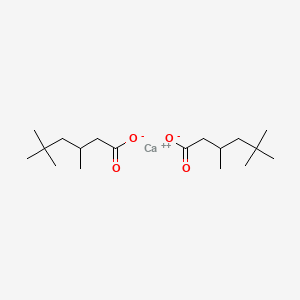
Calcium 3,5,5-trimethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H34CaO4 and a molecular weight of 354.53816 g/mol . It is a calcium salt of 3,5,5-trimethylhexanoic acid, known for its applications in various industrial and scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium 3,5,5-trimethylhexanoate can be synthesized through the reaction of 3,5,5-trimethylhexanoic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 3,5,5-trimethylhexanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with various metal ions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Complexation Reactions: These reactions typically occur in aqueous solutions with metal salts like copper(II) sulfate or iron(III) chloride.
Major Products Formed
Substitution Reactions: The major products are derivatives of 3,5,5-trimethylhexanoic acid, such as esters or amides.
Complexation Reactions: The major products are metal complexes that can be used in various catalytic and material science applications.
Wissenschaftliche Forschungsanwendungen
Calcium 3,5,5-trimethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other calcium-containing compounds.
Biology: Investigated for its potential role in calcium signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential use in drug formulations and as a calcium supplement.
Industry: Utilized in the production of lubricants, plasticizers, and as a stabilizer in various polymeric materials
Wirkmechanismus
The mechanism of action of calcium 3,5,5-trimethylhexanoate involves its dissociation into calcium ions and 3,5,5-trimethylhexanoate anions in solution. The calcium ions play a crucial role in various biochemical pathways, including signal transduction and muscle contraction. The 3,5,5-trimethylhexanoate anions can interact with other molecules, influencing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Acetate: Another calcium salt used in similar applications but with different solubility and reactivity properties.
Calcium Propionate: Commonly used as a preservative in the food industry, differing in its biological activity and industrial applications.
Calcium Gluconate: Widely used in medicine as a calcium supplement, with different pharmacokinetics and bioavailability compared to calcium 3,5,5-trimethylhexanoate
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form stable complexes with various metal ions and its role in specialized industrial applications set it apart from other calcium salts .
Eigenschaften
CAS-Nummer |
64216-15-5 |
|---|---|
Molekularformel |
C18H34CaO4 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
calcium;3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Ca/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
HTIMJOMXENVRPZ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


